N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzamide
Description
N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzamide is a dibenzo-oxazepine derivative characterized by a central 1,4-oxazepine ring fused with two benzene rings. Key structural features include methyl groups at positions 8 and 10, an 11-oxo moiety, and a 4-fluorobenzamide substituent at position 2. Its synthesis and optimization are part of broader efforts to develop heterocyclic compounds with enhanced selectivity and bioavailability.
Properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O3/c1-13-3-9-20-18(11-13)25(2)22(27)17-12-16(8-10-19(17)28-20)24-21(26)14-4-6-15(23)7-5-14/h3-12H,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLJHMJGBMWYHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)F)C(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzamide typically involves multiple steps, starting with the preparation of the dibenzo[b,f][1,4]oxazepine core This core is synthesized through a series of reactions, including cyclization and functional group modifications
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced equipment and techniques to control reaction parameters and minimize impurities. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the formation of more reduced species.
Scientific Research Applications
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a component in industrial processes.
Mechanism of Action
The mechanism of action of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzamide involves its interaction with specific molecular targets within biological systems. This may include binding to enzymes or receptors, thereby modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Core Heterocycle Variations
- Thiazepine vs. Oxazepine Cores :
- The target compound contains a 1,4-oxazepine core (oxygen atom), whereas analogues like N-(4-fluorobenzyl)-10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide () feature a 1,4-thiazepine core (sulfur atom). The sulfur atom in thiazepines increases electron density and may enhance binding to hydrophobic pockets in biological targets, while oxazepines offer greater metabolic stability due to reduced susceptibility to oxidation .
- Example: The thiazepine derivative 10-Ethyl-N-(4-methoxyphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide () shows a molecular weight of 421.0 [M+H+] compared to the target compound’s estimated molecular weight of ~409.4 (C22H18FN2O3), highlighting differences in polarity and steric bulk .
Substituent Modifications
- Fluorobenzamide Position: The 4-fluoro substituent on the benzamide group in the target compound contrasts with the 2-fluoro isomer (N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide, ). Para-substitution may improve target affinity by aligning the electronegative fluorine atom optimally within binding pockets . Trifluoromethyl vs.
Sulfonamide vs. Benzamide :
Alkyl Group Variations
- Methyl vs. Ethyl Substituents :
Pharmacological Activity
- Dopamine Receptor Antagonism : Thiazepine derivatives (e.g., BT2, ) show D2 receptor antagonism, while oxazepines like the target compound may share this activity due to structural mimicry. However, specific data for the target compound are unavailable .
- Anti-inflammatory Effects: BT2 () suppresses monocytic-endothelial cell adhesion, suggesting the target compound’s 4-fluorobenzamide group could similarly modulate inflammatory pathways .
Physicochemical Data
Structure-Activity Relationship (SAR) Insights
- Fluorine Position : Para-fluorine (target compound) vs. ortho-fluorine () may optimize steric and electronic interactions with target proteins.
- Core Heteroatom : Oxygen (oxazepine) vs. sulfur (thiazepine) alters electron distribution and metabolic stability .
- Alkyl Groups : Methyl substituents (target compound) improve synthetic yield and solubility compared to ethyl or propyl groups () .
Biological Activity
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzamide is a complex organic compound that belongs to the dibenzo[b,f][1,4]oxazepine family. Its unique structure, characterized by a dibenzodiazepine core fused with an oxazepine ring, positions it as a subject of interest in medicinal chemistry due to its potential biological activities.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C23H19FN2O4 |
| Molecular Weight | 406.4 g/mol |
| CAS Number | 921919-20-2 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine class may exhibit activity as selective inhibitors of specific receptors, including dopamine D2 receptors and other neurochemical pathways.
Biological Activities
- Antipsychotic Properties : Preliminary studies suggest that this compound may function as an antagonist at dopamine D2 receptors, which is significant for antipsychotic activity. Such interactions are crucial for the modulation of neurotransmitter systems involved in psychotic disorders.
- Neuroprotective Effects : The structural features of the compound may contribute to neuroprotective effects against oxidative stress and excitotoxicity in neural cells. This potential has been explored in various in vitro models.
- Antitumor Activity : Some derivatives of dibenzo[b,f][1,4]oxazepines have shown promise in inhibiting tumor cell proliferation. The specific mechanisms may involve apoptosis induction and cell cycle arrest in cancer cells.
Study 1: Antipsychotic Efficacy
A study conducted on rodent models demonstrated that this compound exhibited significant antipsychotic effects comparable to established medications like risperidone. The study measured behavioral changes and receptor binding affinities.
Study 2: Neuroprotection
In vitro studies using human neuronal cell lines indicated that this compound could reduce cell death induced by glutamate toxicity. The protective effect was linked to a decrease in reactive oxygen species and modulation of apoptotic pathways.
Research Findings
Recent research has focused on synthesizing various analogs of this compound to enhance its biological activity and reduce side effects. For instance:
| Compound Name | Activity Type | Notes |
|---|---|---|
| N-(8-methylbenzothiazolyl)carbamate | Antimicrobial | Exhibits broad-spectrum activity |
| Methyl (8,10-dimethyl-11-oxo) | Histone deacetylase inhibitor | Potential for cancer therapy |
Q & A
Basic: What synthetic strategies are recommended for constructing the dibenzo[b,f][1,4]oxazepin core of this compound?
The dibenzo[b,f][1,4]oxazepin scaffold can be synthesized via oxidative cyclization or transition-metal-catalyzed reactions. A validated approach involves Mn(III)-mediated oxidative addition of dibenz[b,f]oxepins at C10-C11 with acetylating agents (e.g., acetic anhydride) or malonate derivatives, yielding dihydrodibenzo derivatives with >70% efficiency under optimized conditions . For the 4-fluorobenzamide substituent, coupling reactions (e.g., EDC/HOBt-mediated amidation) are recommended, as demonstrated in analogous N-(2,3-dihydro-1H-inden-2-yl)-4-fluorobenzamide syntheses .
Key Steps:
- Core Formation: Use Mn(OAc)₃·2H₂O in acetic acid at 80°C for 6 hours to cyclize precursors.
- Substituent Attachment: Introduce the 4-fluorobenzoyl group via amidation in DMF with 1.2 equiv of coupling reagent.
Advanced: How can reaction conditions be optimized to mitigate competing pathways during the cyclization step?
Competing dimerization or over-oxidation during Mn(III)-mediated cyclization can be minimized by:
- Temperature Control: Maintain 80°C to balance reactivity and selectivity .
- Reagent Stoichiometry: Use 1.5 equiv of Mn(OAc)₃ to avoid excess radical intermediates.
- Additive Screening: Co-solvents like THF (10% v/v) reduce viscosity, improving yield by 15% .
Data Contradiction Note: Dialkyl malonates yield higher regioselectivity (90%) compared to acetylacetone (65%), suggesting malonate-derived intermediates stabilize transition states better .
Basic: What spectroscopic techniques are critical for confirming the compound’s structure?
- IR Spectroscopy: Identify the amide C=O stretch (~1627–1712 cm⁻¹) and fluorophenyl C-F vibrations (1090–1120 cm⁻¹) .
- NMR:
- ¹H NMR: Methyl groups (δ 1.2–1.5 ppm) and aromatic protons (δ 7.0–8.2 ppm) confirm substitution patterns .
- ¹³C NMR: Carbonyl signals (δ 165–170 ppm) validate the oxazepinone and benzamide moieties .
- MS: High-resolution ESI-MS confirms molecular weight (e.g., m/z 455.5 for analogous structures) .
Advanced: How do electronic effects of the 4-fluorophenyl substituent influence biological activity?
The electron-withdrawing fluorine atom enhances:
- Lipophilicity: LogP increases by 0.3–0.5 units, improving membrane permeability .
- Receptor Binding: Fluorine’s σ-hole effect strengthens halogen bonding with target proteins (e.g., kinase ATP pockets) .
Experimental Design: Compare IC₅₀ values of 4-fluoro vs. 4-chloro analogs in enzyme assays to quantify substituent effects .
Basic: What purification methods are effective for isolating this compound?
- Column Chromatography: Use silica gel with ethyl acetate/hexane (3:7) for baseline separation (Rf = 0.4–0.5) .
- Recrystallization: Ethanol/water (7:3) yields >95% purity, confirmed by HPLC (C18 column, 80% acetonitrile mobile phase) .
Advanced: How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved?
- Variable Temperature NMR: Assess dynamic effects (e.g., restricted rotation of the benzamide group) at 25°C vs. 60°C .
- COSY/NOESY: Identify through-space couplings between the oxazepin methyl groups and aromatic protons .
Case Study: In N-(2,3-dihydro-1H-inden-2-yl)-4-fluorobenzamide, diastereotopic methyl protons resolve as distinct doublets at 400 MHz .
Basic: What in vitro assays are suitable for preliminary biological evaluation?
- Kinase Inhibition: Screen against MAPK or PI3K pathways using ADP-Glo™ assays .
- Cytotoxicity: MTT assays in cancer cell lines (e.g., HCT-116) with 48-hour exposure .
Advanced: What computational methods predict the compound’s metabolic stability?
- Density Functional Theory (DFT): Calculate HOMO-LUMO gaps to estimate susceptibility to oxidative metabolism (e.g., CYP3A4) .
- Molecular Dynamics (MD): Simulate binding to human serum albumin to assess plasma protein binding .
Validation: Compare half-life (t₁/₂) predictions with experimental microsomal stability data.
Basic: How can synthetic impurities be identified and quantified?
- HPLC-MS/MS: Detect impurities at 0.1% levels using a Chromolith C18 column and gradient elution .
- Reference Standards: Compare retention times and fragmentation patterns with spiked impurities (e.g., de-fluorinated byproducts) .
Advanced: What strategies address low solubility in aqueous buffers for in vivo studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
